(3-(1H-四唑-1-基)苯基)(3-((5-氯嘧啶-2-基)氧基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

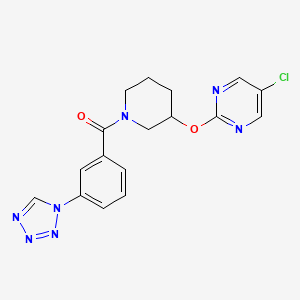

(3-(1H-tetrazol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN7O2 and its molecular weight is 385.81. The purity is usually 95%.

BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

材料和药物化学

四唑是该化合物结构的一部分,在材料和药物化学领域具有多种生物学应用 . 它们由于其接近的pKa值而充当羧酸的非经典生物等排体 .

抗菌活性

四唑具有广泛的生物活性,包括抗菌特性 . 这表明我们的化合物可能用于开发新的抗菌剂。

抗真菌活性

含有四唑的化合物已被合成并显示出有效的抗真菌评价 . 这表明我们的化合物在抗真菌治疗中具有潜在的应用。

抗癌活性

该化合物可能用于抗癌治疗。 例如,一系列5-氯吲哚-2-羧酸酯和吡咯并[3,4-b]吲哚-3-酮衍生物已被开发为具有抗增殖活性的突变EGFR/BRAF通路的有力抑制剂 .

抗炎活性

四唑还表现出抗炎特性 . 这表明我们的化合物可用于治疗涉及炎症的疾病。

降压活性

发现四唑具有降压活性 . 这可能表明我们的化合物在治疗高血压方面具有潜在用途。

抗病毒活性

吲哚衍生物是该化合物结构的一部分,已显示出抗病毒活性 . 这表明我们的化合物在抗病毒治疗中具有潜在的应用。

抗糖尿病活性

吲哚衍生物也显示出抗糖尿病活性 . 这可能表明我们的化合物在治疗糖尿病方面具有潜在用途。

生物活性

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic molecule characterized by its unique structural features, which include a tetrazole ring and a chlorinated pyrimidine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

- IUPAC Name : (3-(1H-tetrazol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

- Molecular Formula : C18H18ClN7O2

- Molecular Weight : 394.83 g/mol

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antifungal Activity

Compounds containing tetrazole rings have been associated with antifungal properties. Research indicates that derivatives of tetrazole can inhibit the growth of various fungal strains by interfering with their cellular processes. The specific antifungal activity of this compound has not been extensively documented, but its structural components suggest a potential for similar effects.

Antiviral and Antibacterial Properties

Studies on related piperidine derivatives have shown moderate to strong antiviral and antibacterial activities. For example, compounds similar in structure have demonstrated efficacy against viruses such as HIV and various bacterial strains, including Salmonella typhi and Bacillus subtilis.

While the exact mechanism of action for this specific compound remains unclear, tetrazole-containing compounds typically interact with biological targets through several pathways:

- Enzyme Inhibition : The presence of the tetrazole moiety may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine ring could potentially modulate receptor activity, influencing cellular signaling pathways.

- DNA/RNA Interaction : The chloropyrimidine component may interact with nucleic acids, affecting replication and transcription processes.

Study 1: Synthesis and Evaluation of Tetrazole Derivatives

A study focused on the synthesis of various tetrazole derivatives highlighted their biological activities, including antifungal and antibacterial effects. The synthesized compounds were evaluated for their efficacy against different pathogens, with some showing promising results that warrant further investigation .

Study 2: Structure-Activity Relationship (SAR)

Research involving N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated that modifications to the tetrazole structure could enhance biological activity. This study utilized structure-based drug design to optimize interactions with target enzymes, leading to improved potency against xanthine oxidase, an important enzyme in purine metabolism .

Comparative Analysis

To understand the biological activity better, a comparison table is provided below detailing similar compounds and their activities:

属性

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN7O2/c18-13-8-19-17(20-9-13)27-15-5-2-6-24(10-15)16(26)12-3-1-4-14(7-12)25-11-21-22-23-25/h1,3-4,7-9,11,15H,2,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSJJFAPPGMWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。